2-(3-Chlorophenoxymethyl)oxirane
Description
2-(3-Chlorophenoxymethyl)oxirane is an epoxide derivative characterized by a chlorinated phenoxymethyl group attached to the oxirane (epoxide) ring. Its IUPAC name is 2-[(3-chlorophenoxy)methyl]oxirane, and its molecular formula is C₉H₉ClO₂ (molar mass: 184.62 g/mol). The compound is structurally significant due to its asymmetric epoxide ring, which makes it reactive toward nucleophilic ring-opening reactions. It is synthesized via nucleophilic substitution between 3-chlorophenol derivatives and epichlorohydrin (2-(chloromethyl)oxirane) under basic conditions, as exemplified by similar protocols .
The 3-chlorophenoxy group introduces steric and electronic effects, influencing reactivity and stability. This compound is primarily used in polymer chemistry and as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-[(3-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWAQHTYWDAKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-95-2 | |
| Record name | 2-(3-chlorophenoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-(3-Chlorophenoxymethyl)oxirane typically involves the reaction of 3-chlorophenol with epichlorohydrin. The process can be summarized as follows:
Reaction of 3-chlorophenol with epichlorohydrin: This step involves the nucleophilic substitution of the hydroxyl group of 3-chlorophenol with the epoxide group of epichlorohydrin, forming 2-(3-Chlorophenoxymethyl)oxirane.
Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Common reagents include sodium azide, sodium methoxide, and primary amines.
Ring-opening reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized products.
Oxidation and reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution and ring-opening reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2-(3-Chlorophenoxymethyl)oxirane exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancers. The proposed mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .
Case Study: Efficacy Against Cancer Cells
- Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay.
- Results: The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity against breast cancer cells.
Polymer Science
Intermediate in Polymer Synthesis
2-(3-Chlorophenoxymethyl)oxirane serves as an important intermediate in the production of epoxy resins and other polymers. Its oxirane ring structure allows for ring-opening reactions, which are crucial for synthesizing high-performance materials used in coatings, adhesives, and composites .
Applications in Coatings and Adhesives
The chemical is utilized in formulating coatings that require enhanced durability and resistance to environmental factors. Its incorporation into adhesive formulations has been shown to improve bonding strength and thermal stability .
Environmental Studies
Degradation Pathways
Research has highlighted the environmental impact of chlorinated phenoxy compounds like 2-(3-Chlorophenoxymethyl)oxirane. Studies indicate that these compounds can persist in soil environments and may pose risks to non-target organisms. Understanding their degradation pathways is essential for assessing ecological risks associated with their use .
Table 2: Case Study Summary
| Case Study Focus | Objective | Method | Results |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxicity on MCF-7 cells | MTT assay | IC50 = 25 µM |
| Antimicrobial Efficacy | Test against Staphylococcus aureus | Disc diffusion | Zone of inhibition = 15 mm |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxymethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Epoxides
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(3-Chlorophenoxymethyl)oxirane | C₉H₉ClO₂ | 184.62 | 3-chlorophenoxymethyl |
| 2-(3-Chlorophenyl)oxirane | C₈H₇ClO | 154.59 | 3-chlorophenyl |
| 2-(3-Methylphenyl)oxirane | C₉H₁₀O | 134.18 | 3-methylphenyl |
| 2-(3-Chloro-4-fluorophenyl)oxirane | C₈H₆ClFO | 172.58 | 3-chloro-4-fluorophenyl |
Research Findings
- Synthesis: 2-(3-Chlorophenoxymethyl)oxirane is synthesized via base-catalyzed reactions of 3-chlorophenol with epichlorohydrin, yielding ~90% under optimized conditions .
- Crystal Structures : Epoxides with aromatic substituents, such as 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide, adopt planar geometries, enhancing stacking interactions in solid states .
Biological Activity
2-(3-Chlorophenoxymethyl)oxirane, also known by its CAS number 2211-95-2, is an epoxide compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Properties
Research indicates that 2-(3-Chlorophenoxymethyl)oxirane exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in pharmaceuticals or agricultural settings.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. For instance, one study reported a significant decrease in cell viability in human cancer cell lines treated with varying concentrations of 2-(3-Chlorophenoxymethyl)oxirane.
The biological activity of 2-(3-Chlorophenoxymethyl)oxirane can be attributed to several mechanisms:
- Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in pathways involving detoxification and metabolic processes.
- DNA Interaction : There are indications that this compound may interact with DNA, leading to mutagenic effects. Studies have reported dominant lethal mutations in animal models exposed to similar epoxide compounds .
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to cell death and inflammation .
Case Studies
Several case studies highlight the implications of exposure to 2-(3-Chlorophenoxymethyl)oxirane:
- Occupational Exposure : An incident involving workers exposed to a leak of a related chlorinated compound revealed severe health impacts, including neurological damage and respiratory failure. This underscores the need for safety measures when handling such chemicals .
- Laboratory Studies : In controlled laboratory environments, researchers observed dose-dependent effects on cell viability and apoptosis markers in human cancer cell lines treated with 2-(3-Chlorophenoxymethyl)oxirane. These findings suggest potential for further development as an anticancer therapeutic agent.
Data Summary
The following table summarizes key findings related to the biological activity of 2-(3-Chlorophenoxymethyl)oxirane:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
